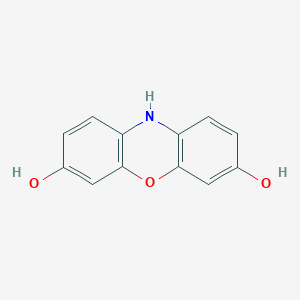
1,4-Cyclopentadiene-1-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclopentadiene-1-carboxaldehyde is an organic compound with the molecular formula C6H6O. It is a derivative of cyclopentadiene, featuring an aldehyde functional group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclopentadiene-1-carboxaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form a cyclohexene derivative, which is then oxidized to introduce the aldehyde group . Another method includes the direct functionalization of cyclopentadiene using formylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by oxidation processes. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclopentadiene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and acids are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentadiene derivatives.
Scientific Research Applications
1,4-Cyclopentadiene-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and metallocenes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Cyclopentadiene-1-carboxaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The compound’s reactivity is influenced by the electronic nature of the cyclopentadiene ring, which can participate in cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclopentadiene: Another derivative of cyclopentadiene with different substitution patterns.
2,4-Cyclopentadiene-1-carboxaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness
1,4-Cyclopentadiene-1-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopentadiene derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility .
Properties
CAS No. |
105955-59-7 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
cyclopenta-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C6H6O/c7-5-6-3-1-2-4-6/h1,3-5H,2H2 |
InChI Key |
DQMJLCSIZHIBGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
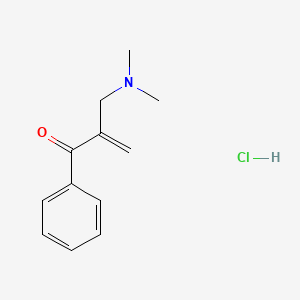
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
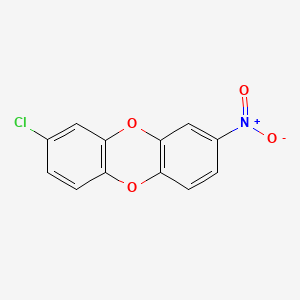
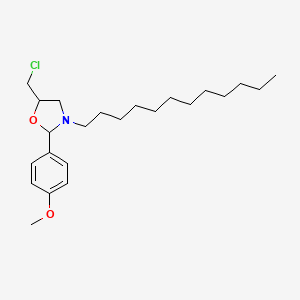
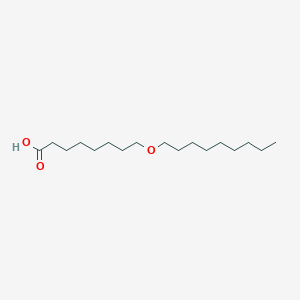
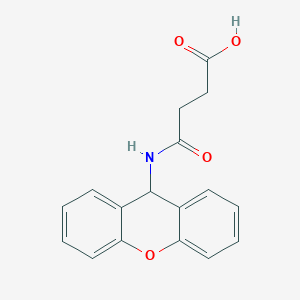
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)


![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
